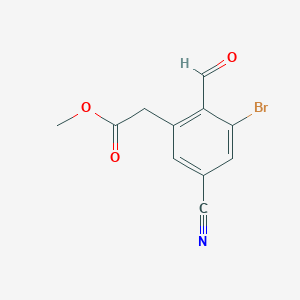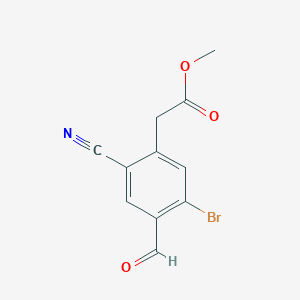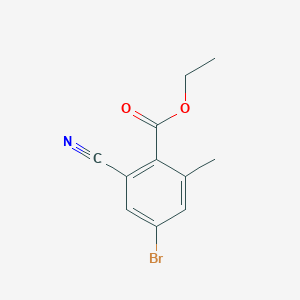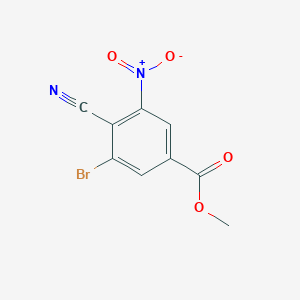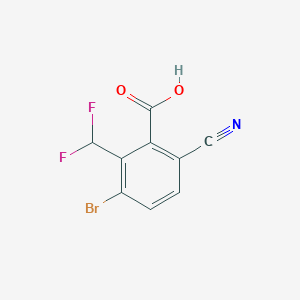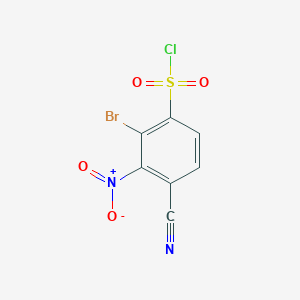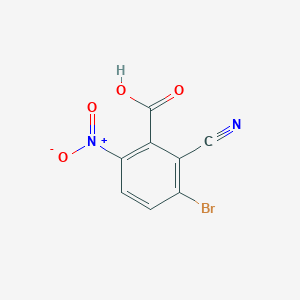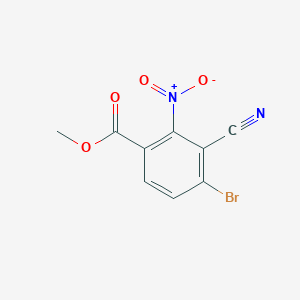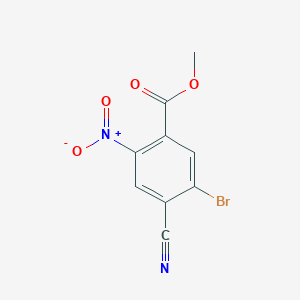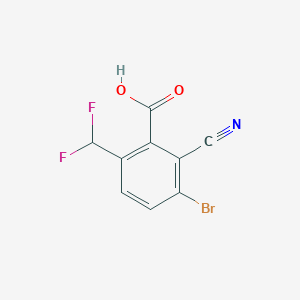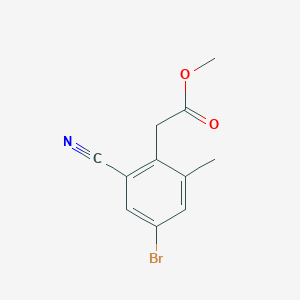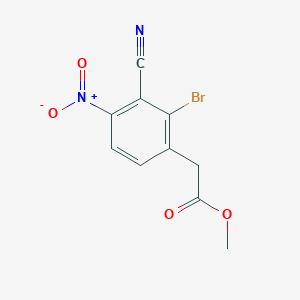
Methyl 2-bromo-3-cyano-4-nitrophenylacetate
描述
Methyl 2-bromo-3-cyano-4-nitrophenylacetate is a versatile chemical compound used extensively in scientific research. With its unique properties, it finds application in various fields, including organic synthesis, pharmaceutical development, and material science exploration. This compound is known for its stability and reactivity, making it a valuable tool for advancing scientific knowledge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-cyano-4-nitrophenylacetate typically involves the bromination of a suitable precursor, followed by nitration and esterification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity. For instance, the bromination step might involve the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The nitration step could involve the use of nitric acid and sulfuric acid as nitrating agents. Finally, the esterification step would involve the reaction of the nitrated compound with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize waste, often involving continuous flow reactors and automated control systems to maintain precise reaction parameters .
化学反应分析
Types of Reactions
Methyl 2-bromo-3-cyano-4-nitrophenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted phenylacetates depending on the nucleophile used.
Reduction: Products include amino derivatives of the original compound.
Oxidation: Products include carboxylic acid derivatives.
科学研究应用
Methyl 2-bromo-3-cyano-4-nitrophenylacetate is used in a wide range of scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: As an intermediate in the synthesis of pharmaceutical compounds.
Material Science: In the development of new materials with specific properties.
Biological Research: As a probe or reagent in biochemical assays and studies.
作用机制
The mechanism by which Methyl 2-bromo-3-cyano-4-nitrophenylacetate exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical development, it may interact with biological targets through its functional groups, such as the nitro or cyano groups, which can form hydrogen bonds or participate in other interactions with enzymes or receptors.
相似化合物的比较
Similar Compounds
- Methyl 3-bromo-2-cyano-4-nitrophenylacetate
- Methyl 2-bromo-4-cyano-3-nitrophenylacetate
- Methyl 2-bromo-3-cyano-5-nitrophenylacetate
Uniqueness
Methyl 2-bromo-3-cyano-4-nitrophenylacetate is unique due to its specific arrangement of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications where precise control over chemical transformations is required.
属性
IUPAC Name |
methyl 2-(2-bromo-3-cyano-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-3-8(13(15)16)7(5-12)10(6)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXXRMQPSBZBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2S,4R)-4-(Ethylamino)tetrahydro-2h-pyran-2-yl]-n-1,3-thiazol-2-ylbenzamide hydrochloride](/img/structure/B1417059.png)
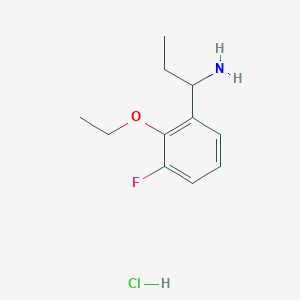
![8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride](/img/structure/B1417061.png)
